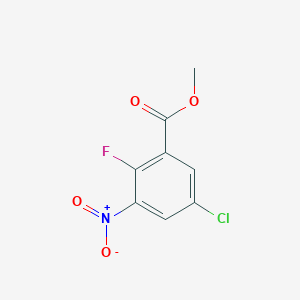

Methyl 5-chloro-2-fluoro-3-nitrobenzoate

Description

Methyl 5-chloro-2-fluoro-3-nitrobenzoate is a halogenated aromatic ester characterized by a nitro group at position 3, chlorine at position 5, fluorine at position 2, and a methyl ester group at the carboxylate position. This compound is structurally tailored for applications in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents, which influence reactivity and stability.

Properties

IUPAC Name |

methyl 5-chloro-2-fluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXZBFRZKGKBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153285-33-6 | |

| Record name | methyl 5-chloro-2-fluoro-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Preparation Methods

Nitration of Halogenated Benzoic Acid Derivatives

- The nitration step is generally carried out on 2-fluorobenzoic acid derivatives or their chlorinated analogs.

- Mild nitration conditions are preferred to avoid over-nitration and decomposition. For example, nitration using a mixture of nitric acid and acetic acid at low temperatures (0–5 °C) can selectively introduce the nitro group at the 3-position.

- In one documented method, 3-chloro-4-fluorophenol was nitrated using 15% nitric acid in acetic acid at 0 °C to yield 5-chloro-4-fluoro-2-nitrophenol with a 60% isolated yield after purification by flash column chromatography.

Halogenation (Chlorination and Fluorination)

- Chlorination and fluorination are introduced either before or after nitration depending on the substrate reactivity.

- Fluorine substitution is often introduced via halogen exchange reactions or direct fluorination of suitable precursors.

- Chlorination can be performed using reagents like thionyl chloride or chlorinating agents under controlled temperature to avoid side reactions.

- For example, chlorination of 2-fluorobenzoic acid derivatives under reflux with thionyl chloride leads to the formation of acid chlorides, which can be further processed.

Esterification to Form Methyl Ester

- The final step typically involves esterification of the corresponding benzoic acid or acid chloride with methanol.

- A common industrial method uses thionyl chloride in methanol under reflux conditions (around 80 °C) for approximately 4 hours.

- The reaction mixture is cooled, and the ester is extracted with ethyl acetate, washed with sodium bicarbonate solution to neutralize acids, and dried to yield methyl 5-chloro-2-fluoro-3-nitrobenzoate.

- This method achieves high yields, often exceeding 90%.

Representative Experimental Procedure

Industrial Scale Considerations

- Industrial synthesis often involves controlled addition of reagents to maintain temperature between 80–100 °C to manage exothermic nitration and chlorination reactions safely.

- Catalysts such as FeCl3 or ZnCl2 may be employed to promote halogenation or nitration steps.

- Reaction monitoring by gas chromatography (GC) and high-performance liquid chromatography (HPLC) ensures high molar yields (up to 96%) and product purity.

- Purification typically involves extraction, washing, recrystallization, or chromatography to remove nitro-containing byproducts and unreacted starting materials.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy : Shows characteristic splitting due to fluorine and chlorine substituents affecting aromatic proton signals.

- Infrared Spectroscopy (IR) : Displays ester carbonyl stretch (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

- Mass Spectrometry (MS) : Confirms molecular ion peaks consistent with this compound’s molecular weight (~233.58 g/mol).

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents | Conditions | Key Notes | Yield Range |

|---|---|---|---|---|

| Nitration | HNO3/AcOH or HNO3/H2SO4 | 0–5 °C, mild acidic | Selective nitration at 3-position | 60–96% |

| Chlorination | Thionyl chloride, FeCl3 catalyst | 80–100 °C, reflux | Conversion to acid chloride intermediate | High conversion |

| Esterification | Methanol, thionyl chloride | Reflux at 80 °C, 4 h | Ester formation, removal of HCl byproduct | 90–98% |

Research Findings and Notes

- The sequence of nitration before halogenation is crucial to avoid ring deactivation that hampers electrophilic substitution.

- Mild nitration conditions reduce side reactions and improve isolated yields.

- Esterification via acid chloride intermediate is preferred industrially for higher efficiency.

- Purification by column chromatography or recrystallization is necessary to achieve high purity, especially to remove nitro-related impurities.

- The presence of electron-withdrawing substituents (Cl, F, NO2) influences reactivity and stability, requiring precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Amino Derivatives: From the reduction of the nitro group.

Carboxylic Acids: From the hydrolysis of the ester group.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Chemical Reactions : Methyl 5-chloro-2-fluoro-3-nitrobenzoate serves as an important intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for further chemical modifications, making it a versatile building block in organic chemistry.

2. Biological Studies

- Enzyme Inhibition Studies : Due to its structural characteristics, this compound is utilized in enzyme inhibition studies. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which can be critical for understanding biochemical processes.

- Biochemical Assays : The compound is also employed as a probe in biochemical assays to study protein interactions and binding affinities.

3. Medicinal Chemistry

- Potential Therapeutic Applications : Preliminary studies suggest that this compound may exhibit biological activity relevant to drug development. Its derivatives are being investigated for potential anti-inflammatory and analgesic properties.

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated significant antiproliferative activity, particularly against breast cancer cell lines.

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| MCF-7 | 0.045 | 15.6 |

| MDA-MB-231 | 0.030 | 10.2 |

The compound exhibited an IC50 value of 0.045 µM against MCF-7 cells, indicating strong activity against cancer cells while sparing normal cells.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition demonstrated that this compound effectively inhibits certain kinases involved in cancer progression. The mechanism involves competitive inhibition, where the compound competes with substrate binding at the active site of the enzyme.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-fluoro-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Methyl 5-fluoro-2-nitrobenzoate (CAS 393-85-1)

- Structure : Fluorine at position 2, nitro at position 3, methyl ester.

- Similarity : 0.93 (compared to 5-fluoro-2-methyl-3-nitrobenzoic acid).

- Key Differences : Lacks the chlorine substituent at position 3. The fluorine at position 2 enhances electron-withdrawing effects but reduces steric hindrance compared to chlorine. This likely lowers melting/boiling points relative to the target compound .

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Methyl 4-chloro-3-methoxy-5-nitrobenzoate (CAS 63603-09-8)

- Structure : Chlorine at position 4, methoxy at position 3, nitro at position 4.

- Similarity : 0.76.

- Key Differences : The methoxy group at position 3 is electron-donating, which could reduce electrophilic reactivity at the nitro position. The shifted chlorine substituent alters steric and electronic effects compared to the target compound .

Halogenated Nitrobenzene Derivatives

5-Chloro-2-iodo-1-methyl-3-nitrobenzene (CAS 617-63-2)

- Structure : Iodine at position 2, methyl at position 1.

- Key Differences : Lacks the ester group, reducing solubility in polar solvents. The iodine substituent increases molecular weight (MW ≈ 327 g/mol) and may enhance susceptibility to nucleophilic aromatic substitution due to its larger atomic radius .

5-Bromo-2-chlorobenzoic Acid (CAS 2339-77-1)

- Structure : Bromine at position 5, chlorine at position 2, carboxylic acid group.

- Key Differences : The carboxylic acid group increases polarity and melting point (>200°C) compared to the methyl ester. Bromine’s lower electronegativity (vs. fluorine) reduces electron-withdrawing effects .

Physicochemical Property Trends

While direct data for Methyl 5-chloro-2-fluoro-3-nitrobenzoate are unavailable, inferences can be drawn from analogs:

- Melting/Boiling Points : Methyl esters generally exhibit lower melting points than their carboxylic acid counterparts (e.g., Methyl 5-fluoro-2-nitrobenzoate vs. 5-fluoro-2-nitrobenzoic acid) due to reduced hydrogen bonding .

- Solubility : Nitro and halogen substituents decrease aqueous solubility but enhance solubility in organic solvents like dichloromethane or ethyl acetate .

- Reactivity : The chlorine and fluorine substituents activate the aromatic ring for electrophilic substitution at positions ortho/para to the nitro group. Comparatively, methoxy or hydroxyl groups deactivate the ring .

Comparative Data Table

Biological Activity

Methyl 5-chloro-2-fluoro-3-nitrobenzoate (C8H5ClFNO4) is an organic compound notable for its unique molecular structure, which endows it with significant biological activity. This article delves into its biochemical properties, mechanisms of action, and applications in various scientific fields.

Overview of the Compound

- Chemical Formula : C8H5ClFNO4

- Molecular Weight : 233.58 g/mol

- CAS Number : 1153285-33-6

This compound is characterized by a chloro, fluoro, and nitro substituent on the benzoate ring, which influences its reactivity and biological interactions. This compound serves as a versatile intermediate in organic synthesis and has potential applications in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The chloro and fluoro groups can be replaced by nucleophiles, leading to various derivatives that may exhibit altered biological properties.

- Reduction Reactions : The nitro group can be reduced to an amino group, potentially enhancing the compound's pharmacological profile.

- Ester Hydrolysis : Hydrolysis of the ester group yields carboxylic acids, which can participate in further biological interactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds structurally similar to this compound. For example, dual inhibitors targeting bacterial topoisomerases have shown effective inhibition against various strains, including multidrug-resistant bacteria . While specific data on this compound's antibacterial activity is limited, its structural analogs suggest promising avenues for research.

Interaction with Neurotrophic Factors

Research indicates that compounds with similar functional groups can interact with neurotrophic factor receptors. This interaction is crucial for developing new therapeutic agents targeting neurodegenerative diseases. Understanding these interactions can inform the design of new compounds aimed at modulating biological pathways related to neuronal survival and growth.

Case Studies and Research Findings

Several studies have explored the synthesis and application of this compound and related compounds:

- Synthesis and Yield : A study demonstrated a successful nitration process for synthesizing similar compounds, achieving yields of up to 85% under optimized conditions . This highlights the feasibility of producing this compound for further biological evaluation.

- Structure–Activity Relationship (SAR) : Investigations into anthranilic acid derivatives have shown that modifications in substituents can significantly affect biological activity. This principle applies to this compound, where structural variations could lead to enhanced efficacy against specific biological targets .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C8H5ClFNO4 |

| Molecular Weight | 233.58 g/mol |

| CAS Number | 1153285-33-6 |

| Potential Applications | Antibacterial agents, neurotrophic factor modulation |

| Mechanisms of Action | Nucleophilic substitution, reduction reactions, ester hydrolysis |

Q & A

Q. How can this compound serve as a precursor for bioactive heterocycles (e.g., benzimidazoles or oxadiazoles)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.